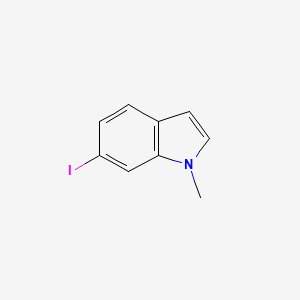

6-iodo-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

6-iodo-1-methylindole |

InChI |

InChI=1S/C9H8IN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 |

InChI Key |

PRGVQKFCKJOOCV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)I |

Origin of Product |

United States |

Reactivity and Advanced Transformations of 6 Iodo 1 Methyl 1h Indole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For 6-iodo-1-methyl-1H-indole, the C-I bond serves as a prime site for such transformations, enabling the synthesis of a diverse array of substituted indole (B1671886) derivatives.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.com The reaction of this compound with various aryl or vinyl boronic acids provides a direct route to 6-aryl- and 6-vinyl-1-methyl-1H-indoles.

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. researchgate.netbeilstein-journals.org Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often paired with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands that promote efficient catalytic turnover. nih.gov A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. nih.govorganic-synthesis.com The reaction is typically carried out in a mixture of an organic solvent (like dioxane, toluene (B28343), or THF) and water. nih.govorganic-synthesis.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound This table is illustrative, based on typical conditions for similar aryl iodides.

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 90 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ (2 eq) | Dioxane/H₂O | 100 | ~92 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3 eq) | Toluene/H₂O | 100 | ~89 |

Data is synthesized from general procedures for Suzuki-Miyaura reactions. beilstein-journals.orgnih.govorganic-synthesis.com

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating substituted alkynes. researchgate.netorganic-chemistry.org This reaction is a cornerstone for the synthesis of arylethynyl compounds and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov For this compound, this reaction provides a direct pathway to 6-alkynyl-1-methyl-1H-indoles, which are valuable precursors for more complex heterocyclic structures.

The standard conditions involve a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which also serves as the solvent in some cases. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of this compound This table is illustrative, based on standard Sonogashira protocols. nih.govsemanticscholar.org

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Et₃N | 50 |

Data is synthesized from general procedures for Sonogashira reactions. nih.govsemanticscholar.org

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com This transformation allows for the introduction of vinyl groups at the C6 position of the 1-methyl-1H-indole core. The reaction typically involves a palladium(0) species, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. masterorganicchemistry.com

The stereochemical outcome of the Heck reaction is often highly selective, typically favoring the trans isomer of the resulting alkene. The choice of ligands, additives (like phosphines), and reaction conditions can influence the efficiency and regioselectivity of the coupling. nih.govnih.gov

Table 3: Illustrative Conditions for the Heck Reaction with this compound This table is illustrative, based on general Heck reaction conditions.

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ (2 eq) | DMF | 120 |

| 2 | Methyl acrylate | Pd(OAc)₂ (3) / PPh₃ (6) | Et₃N (2 eq) | Acetonitrile | 100 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | NaOAc (2 eq) | DMA | 130 |

Data is synthesized from general procedures for Heck reactions. masterorganicchemistry.comnih.gov

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups, and the organostannanes are generally stable to air and moisture. wikipedia.org The reaction of this compound with various organotin reagents provides another reliable route to substituted indoles. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscispace.com

Despite its utility, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be significant drawbacks. organic-chemistry.org A variety of palladium catalysts can be employed, often in non-polar solvents like toluene or THF. researchgate.netmdpi.com

Other metal-mediated cross-couplings, such as Hiyama (organosilicon), Negishi (organozinc), and Kumada (organomagnesium) couplings, could also be applied to this compound, although they are sometimes less common than the Suzuki or Sonogashira reactions for indole functionalization. Each of these methods has its own advantages regarding reactivity, substrate scope, and functional group tolerance.

Table 4: Representative Conditions for the Stille Coupling of this compound This table is illustrative, based on typical Stille coupling conditions. researchgate.netmdpi.com

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) |

|---|---|---|---|---|

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | Toluene | 110 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | THF | 70 |

| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | Dioxane | 100 |

Data is synthesized from general procedures for Stille reactions. researchgate.netmdpi.com

C-I Bond Functionalization Beyond Cross-Coupling

While palladium-catalyzed reactions are dominant, the C-I bond at the 6-position of the indole can undergo other transformations.

Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl iodide like this compound is generally challenging. The indole ring itself is electron-rich, which disfavors nucleophilic attack. Such reactions typically require strong activation by potent electron-withdrawing groups (such as a nitro group) on the aromatic ring to proceed efficiently. nii.ac.jpclockss.org

However, in specific contexts, the C-I bond can be functionalized through alternative pathways. For instance, introducing a strongly activating group elsewhere on the indole nucleus could potentially enable nucleophilic substitution at the C6 position. nii.ac.jp In some cases, nucleophilic substitution on indole derivatives has been observed when an N-hydroxy or N-methoxy group is present, which alters the electronic properties of the ring system. core.ac.ukclockss.orgsemanticscholar.org Without such activation, harsh conditions or transition-metal catalysis (e.g., copper-catalyzed Ullmann condensation) would likely be necessary to achieve substitution with nucleophiles like amines, alkoxides, or thiolates.

Reductive Reactions of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to reductive cleavage, a process known as hydrodeiodination or hydrodehalogenation, which replaces the iodine atom with a hydrogen atom to yield 1-methyl-1H-indole. This transformation is a fundamental reaction in organic synthesis, often employed to remove an iodine atom that has served its purpose as a directing group or a handle for cross-coupling reactions. Several reliable methods are applicable for this reduction.

Catalytic Hydrogenation: A widely used method for the reduction of aryl halides is catalytic hydrogenation. This typically involves treating the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. The reaction proceeds by the oxidative addition of the C-I bond to the palladium surface, followed by hydrogenolysis. Alternative hydrogen sources like hydrazine (B178648) hydrochloride (N₂H₄·HCl) in the presence of a base can also be used with Pd/C at room temperature, offering a mild and efficient protocol that is compatible with a variety of functional groups.

Stoichiometric Metal Reductants: Another effective method involves the use of dissolving metal reduction systems. A combination of zinc dust in acetic acid (Zn/HOAc) is a classic and powerful reagent for the reduction of various functional groups, including the reductive cleavage of carbon-halogen bonds. This system is advantageous due to its mild conditions, operational simplicity, and high chemoselectivity. The reaction is believed to proceed through a single electron transfer mechanism from the zinc metal to the aryl iodide.

| Method | Reagents and Conditions | Product | Notes |

| Catalytic Hydrogenation | H₂ (gas), Pd/C (catalyst), Solvent (e.g., EtOH, MeOH) | 1-methyl-1H-indole | Standard hydrogenation conditions, typically efficient and clean. |

| Transfer Hydrogenation | N₂H₄·HCl, Base (e.g., NaOH), Pd/C (catalyst), Solvent (e.g., EtOH), Room Temp. | 1-methyl-1H-indole | Offers mild reaction conditions and avoids handling hydrogen gas. |

| Dissolving Metal Reduction | Zn dust, Acetic Acid (HOAc), Room Temp. or gentle heating | 1-methyl-1H-indole | A classic, cost-effective, and versatile method for dehalogenation. |

Electrophilic and Nucleophilic Reactions of the Indole Core

Beyond the reactivity of the C-I bond, the indole nucleus itself can undergo various functionalization reactions. The presence of the iodo group and the N-methyl group influences the regioselectivity of these transformations.

While the C6-iodo group is a prime site for cross-coupling, modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds at other positions on the indole ring. Achieving regioselectivity is a significant challenge, often overcome by using directing groups attached to the indole nitrogen.

For this compound, the N-methyl group is generally not an effective directing group for functionalization of the benzene (B151609) portion of the ring. However, research on related indole systems demonstrates that selective C-H activation is feasible. For instance, rhodium(II) catalysis has been shown to achieve C6-selective alkylation on 2-substituted (NH)-indoles through a hydrogen-bonding directing effect. More relevantly, directing groups temporarily installed at the N1 position, such as phosphinoyl groups, have enabled palladium-catalyzed C-H arylation at the C7 position. Similarly, strategies using a removable pivaloyl directing group at the C3 position have been developed to achieve C4 and C5 arylation.

The primary challenge in applying these methods to this compound is achieving selectivity for C-H activation over competing cross-coupling at the C-I bond. This often requires careful selection of the catalyst, ligand, and reaction conditions to favor the desired C-H functionalization pathway.

| Position | Reaction Type | Catalyst/Reagents (Example from related systems) | Key Consideration |

| C2/C3 | Arylation | Pd(OAc)₂, Ligand, Base | Inherent reactivity of the pyrrole (B145914) ring often favors these positions. |

| C4 | Arylation | Pd(II) catalyst, C3-pivaloyl directing group | Directing group strategy is crucial to overcome inherent reactivity. |

| C5 | Arylation | Cu(I) catalyst, C3-pivaloyl directing group | Directing group and catalyst choice dictates selectivity between C4 and C5. |

| C7 | Arylation | Rhodium or Palladium catalyst, N-phosphinoyl directing group | Bulky directing groups on the nitrogen can favor functionalization at the sterically accessible C7 position. |

A more advanced transformation is the skeletal editing of the indole core through nitrogen atom insertion. This reaction converts the indole's five-membered pyrrole ring into a six-membered diazine ring, leading to a fundamental change in the heterocyclic scaffold. Research has shown that indoles can be converted into quinazolines or quinoxalines via a reaction with an electrophilic nitrene species.

This transformation is typically achieved using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), in combination with ammonium (B1175870) carbamate (B1207046) as the nitrogen source. A key aspect of this methodology is the temporary protection of the indole nitrogen with a silyl (B83357) group (e.g., tert-butyldimethylsilyl, TBS), which prevents unwanted side reactions and facilitates the desired ring expansion. The reaction demonstrates broad functional group tolerance, including halogens. Consequently, N-silylated this compound is expected to undergo this skeletal diversification to yield the corresponding 7-iodo-quinazoline derivative.

Proposed Transformation:

Reactant: N-(tert-butyldimethylsilyl)-6-iodo-1-methyl-1H-indole

Reagents: [Bis(trifluoroacetoxy)iodo]benzene (PIFA), Ammonium carbamate (H₂NCO₂NH₄), Methanol (MeOH)

Product: 7-Iodo-1-methyl-1,2-dihydroquinazoline (after desilylation and tautomerization)

This reaction provides a powerful tool for late-stage diversification, enabling the conversion of the indole scaffold into bioisosteric quinazoline (B50416) structures, which are also prevalent in medicinal chemistry.

Dimerization and Oligomerization Reactions

The indole nucleus, particularly at the electron-rich C3 position, can undergo dimerization reactions. For this compound, this typically occurs via an oxidative homo-coupling of two molecules at their respective C3 positions to form a 3,3'-biindole.

Palladium-catalyzed oxidative C-H/C-H coupling is an effective method for synthesizing 3,3'-biindoles. Studies on the dimerization of various N-protected and free indoles have shown that substrates with halogen substituents on the benzene ring are well-tolerated. For example, 6,6'-dibromo-1H,1'H-3,3'-biindole and 6,6'-dichloro-1H,1'H-3,3'-biindole have been successfully synthesized using this approach.

By analogy, this compound is expected to undergo a similar palladium-catalyzed oxidative dimerization to furnish 1,1'-dimethyl-6,6'-diiodo-1H,1'H-3,3'-biindole. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(OTFA)₂, and an oxidant.

| Substrate (Analog) | Catalyst | Oxidant | Product (Analog) | Yield (Analog) |

| 6-Bromo-1H-indole | Pd(OAc)₂ | AgNO₃ / MgSO₄ | 6,6'-Dibromo-1H,1'H-3,3'-biindole | 69% |

| 6-Chloro-1H-indole | Pd(OAc)₂ | AgNO₃ / MgSO₄ | 6,6'-Dichloro-1H,1'H-3,3'-biindole | 78% |

| This compound (Predicted) | Pd(OTFA)₂ or Pd(OAc)₂ | AgNO₃ | 1,1'-Dimethyl-6,6'-diiodo-1H,1'H-3,3'-biindole | (Predicted Good) |

While dimerization is well-precedented, further oligomerization of this compound is less common and would require specific reaction conditions to promote chain extension over simple dimerization.

Advanced Spectroscopic and Structural Elucidation of 6 Iodo 1 Methyl 1h Indole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 6-iodo-1-methyl-1H-indole derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular framework, especially in complex or novel structures. clockss.org

Two-dimensional NMR experiments are critical for establishing connectivity between atoms within a molecule. For a representative derivative, such as a 2,3-disubstituted this compound, a combination of 2D NMR experiments provides definitive assignments for all proton and carbon signals. researchgate.netyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). In the indole (B1671886) ring system, COSY spectra would show correlations between H-4 and H-5, allowing for the unambiguous assignment of these adjacent protons on the benzene (B151609) portion of the molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). This is the most reliable method for assigning carbon signals based on their known proton assignments. For instance, the signal for the N-methyl protons would show a direct correlation to the N-methyl carbon signal. uvic.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This experiment is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. tetratek.com.tr For example, the N-methyl protons would show an HMBC correlation to C-2 and C-7a, confirming the N-methylation site and linking the methyl group to the indole core. The proton at C-7 (H-7) would show a key correlation to the iodinated carbon, C-6, confirming the position of the iodine substituent.

The following table illustrates representative NMR data for a hypothetical derivative, 2-acetyl-3-phenyl-6-iodo-1-methyl-1H-indole, demonstrating how these techniques are used for a complete structural assignment.

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 1-NMe | 31.5 | 3.80 (s) | C-2, C-7a |

| 2 | 138.0 | - | - |

| 2-CO | 192.1 | - | - |

| 2-COMe | 29.8 | 2.50 (s) | C-2, 2-CO |

| 3 | 115.2 | - | - |

| 3a | 129.5 | - | - |

| 4 | 123.0 | 7.60 (d, 8.5) | C-3a, C-5, C-6 |

| 5 | 128.8 | 7.35 (dd, 8.5, 1.5) | C-3a, C-4, C-7 |

| 6 | 90.5 | - | - |

| 7 | 121.5 | 7.85 (d, 1.5) | C-3a, C-5, C-6 |

| 7a | 137.2 | - | - |

| 1' (Ph) | 134.0 | - | - |

| 2', 6' (Ph) | 130.5 | 7.50 (m) | C-3, C-1', C-3', C-4' |

| 3', 5' (Ph) | 128.9 | 7.45 (m) | C-1', C-2', C-4' |

| 4' (Ph) | 129.2 | 7.40 (m) | C-2', C-3' |

During the synthesis of substituted 6-iodo-1-methyl-1H-indoles, reactions can often yield multiple isomers. 2D NMR is a powerful tool for determining the precise regiochemistry of these products. For instance, in an electrophilic substitution reaction, it is crucial to determine whether the substituent has added to the C-2, C-3, C-4, C-5, or C-7 position. nih.gov

The determination of regioselectivity relies heavily on long-range HMBC correlations. If a new substituent is introduced at the C-2 position, the protons of that substituent will show an HMBC cross-peak to the C-2 and C-3 carbons of the indole core. Conversely, substitution at C-3 would result in correlations from the substituent's protons to C-2, C-3, and C-3a. The distinct pattern of HMBC correlations provides a definitive answer to the product's regiochemistry. researchgate.netsemanticscholar.org

For products containing stereocenters, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are employed. These experiments identify protons that are close in space, regardless of their bonding connectivity. The presence or absence of NOE cross-peaks between protons on different parts of the molecule can be used to deduce the relative stereochemistry of chiral centers.

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For derivatives of this compound, single-crystal X-ray diffraction is particularly valuable for confirming absolute stereochemistry and analyzing intermolecular interactions. researchgate.net

Below is a table of hypothetical crystallographic data for a derivative of this compound.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂INO |

| Formula Weight | 349.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.211(3) |

| c (Å) | 16.784(4) |

| β (°) | 98.54(1) |

| Volume (ų) | 1447.5(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.602 |

| R-factor (%) | 3.5 |

Advanced Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Advanced mass spectrometry techniques are vital for confirming molecular weight and for probing reaction mechanisms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition of a newly synthesized this compound derivative.

In mechanistic studies, MS techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can be used to identify transient intermediates in a reaction mixture. By analyzing the fragmentation patterns of these intermediates, crucial insights into the reaction pathway can be gained. scirp.orgchemguide.co.uk The fragmentation of this compound itself would likely involve characteristic losses. libretexts.org

Chemical derivatization is often employed to enhance the detectability or chromatographic separation of analytes. spectroscopyonline.comresearchgate.net MS is used to confirm the success of these derivatization reactions by identifying the expected mass shift in the product. For example, acylating an amino-substituted derivative would lead to a predictable increase in mass, which can be readily detected by MS.

The table below shows plausible mass spectrometry fragmentation data for the parent compound, this compound.

| m/z (relative intensity %) | Assignment |

| 271 (100) | [M]⁺ (Molecular Ion) |

| 256 (45) | [M - CH₃]⁺ |

| 144 (80) | [M - I]⁺ |

| 129 (30) | [M - I - CH₃]⁺ |

| 116 (55) | [C₈H₆N]⁺ |

Theoretical and Computational Investigations in 6 Iodo 1 Methyl 1h Indole Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations have been widely applied to understand the mechanisms of reactions such as 1,3-dipolar cycloadditions involving indole (B1671886) derivatives. mdpi.comresearchgate.net These studies often focus on determining the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism. researchgate.net The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental observations. researchgate.netresearchgate.net For example, hybrid functionals like B3LYP and meta-hybrid functionals such as M06-2X are commonly used for studying organic reaction mechanisms. researchgate.net

Key aspects of DFT in mechanism elucidation for 6-iodo-1-methyl-1H-indole could include:

Transition State Searching: Locating the geometry and energy of transition states to understand the kinetic barriers of a reaction.

Intermediate Stability: Calculating the relative energies of potential intermediates to determine their role in the reaction pathway.

Computational Modeling of Regioselectivity and Reactivity Profiles

Computational modeling is a valuable tool for predicting the regioselectivity and reactivity of organic molecules, including substituted indoles like this compound. rsc.org The position of the iodo and methyl groups on the indole ring significantly influences its electronic properties and, consequently, its reactivity in various chemical transformations.

Computational studies on related indole derivatives, such as indolynes, have demonstrated that distortion energies can control the regioselectivity of nucleophilic additions. nih.gov These models can predict which position on the indole ring is more susceptible to attack. For this compound, computational models can be used to calculate various electronic descriptors to predict its reactivity profile.

Commonly calculated descriptors for predicting reactivity and regioselectivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic sites of the molecule, respectively.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Studies on similar heterocyclic systems have successfully used these computational approaches to explain and predict the regioselectivity observed in experimental results. nih.govresearchgate.net For instance, in 1,3-dipolar cycloaddition reactions, computational analysis of the transition states can reveal the origins of the observed regioselectivity. researchgate.net

Interactive Data Table: Calculated Electronic Properties of Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 1-methyl-1H-indole | -5.58 | -0.15 | 2.13 |

| 6-iodo-1H-indole | -5.62 | -0.89 | 2.54 |

| This compound | -5.60 | -0.85 | 2.61 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how computational data would be presented.

In Silico Studies of Molecular Interactions in Chemical Probe Design

In silico methods, which encompass a range of computational techniques, are pivotal in the design of chemical probes. These probes are molecules designed to interact with specific biological targets to study biological processes. The indole scaffold is a common feature in many pharmacologically active compounds, making its derivatives, such as this compound, interesting candidates for probe development. nih.gov

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. dovepress.comnih.gov This method can be used to screen virtual libraries of compounds against a biological target to identify potential hits. For this compound, molecular docking could be employed to explore its potential interactions with various enzymes or receptors. mdpi.com

Furthermore, theoretical calculations can be used to design probes with specific spectroscopic properties. For example, a study on 6-isocyano-1-methyl-1H-indole, a compound structurally similar to this compound, utilized a combination of FTIR spectroscopy and theoretical calculations to demonstrate its potential as an infrared probe for local environments. nih.gov The vibrational frequencies of the isonitrile group were found to be sensitive to the surrounding solvent environment, a property that can be exploited in probe design. nih.gov

Key in silico techniques in chemical probe design include:

Molecular Docking: To predict binding modes and affinities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build statistical models that relate the chemical structure of a compound to its biological activity. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction.

Through these computational approaches, researchers can rationally design and optimize indole-based molecules like this compound for specific applications as chemical probes.

Advanced Applications in Chemical Research

6-Iodo-1-methyl-1H-Indole as a Core Building Block in Complex Molecule Synthesis

The presence of an iodine atom at the C6 position of the 1-methylindole (B147185) nucleus makes this compound a highly valuable intermediate in organic synthesis. The C-I bond is amenable to numerous palladium-catalyzed cross-coupling reactions, providing a reliable method for introducing a wide array of functional groups and building complex molecular frameworks.

The indole (B1671886) ring is a ubiquitous structural element in a vast number of natural products and biologically active compounds. acs.orgnih.gov The ability to selectively functionalize the indole core is therefore critical for the synthesis of these molecules and their analogues. This compound is an ideal starting material for such functionalization at the 6-position via well-established cross-coupling methodologies.

Detailed research has demonstrated the efficacy of various coupling reactions on iodo-indole scaffolds. While studies may focus on different isomers, the principles are directly applicable to this compound. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) reactions provide robust pathways to C-C bond formation. figshare.comchimia.ch These reactions enable the introduction of aryl, alkynyl, alkenyl, and alkyl groups, respectively, onto the indole C6-position, thereby generating a diverse library of functionalized indole analogues.

The table below summarizes the types of functionalized indole analogues that can be prepared from this compound based on established cross-coupling reactions for iodo-indoles.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Product: Functional Group at C6 |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl / Heteroaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Alkenyl, Alkyl |

| Buchwald-Hartwig | Amine, Amide | Pd Catalyst, Ligand (e.g., BINAP) | Amino, Amido |

| C-H Arylation | Arene | Pd(OAc)₂ | Aryl |

These functionalized scaffolds are pivotal intermediates in the total synthesis of natural products. For example, many indole alkaloids feature complex substituents on the benzene (B151609) portion of the indole ring. organic-chemistry.org By using this compound, synthetic chemists can strategically build up the required substitution pattern before proceeding with further transformations to complete the synthesis of the target natural product.

Beyond simple functionalization, this compound is instrumental in constructing more complex polycyclic and fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. The strategy often involves a two-fold reaction sequence: a cross-coupling reaction to introduce a suitably functionalized side chain, followed by an intramolecular cyclization reaction.

For instance, a Sonogashira coupling can introduce an alkyne bearing a terminal nucleophile (like an amine or hydroxyl group). Subsequent intramolecular cyclization can lead to the formation of a new ring fused to the indole core. Similarly, a Suzuki or Heck reaction can append a side chain that can undergo intramolecular C-H activation or other cyclization methods to form fused systems like carbazoles or carbolines. Research on other indole precursors has shown that such tandem reaction sequences are powerful tools for building molecular complexity. researchgate.netmdpi.com The synthesis of pyrimidoindoles and quinolines from functionalized indole starting materials highlights the versatility of this approach. nih.gov

Development of Advanced Molecular Tools and Chemical Probes

The unique properties of the indole nucleus, combined with the synthetic accessibility provided by the iodo-substituent, make this compound a valuable platform for developing sophisticated molecular tools and chemical probes for biological and materials science applications.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radiotracers. nih.gov The design of these tracers involves incorporating a positron-emitting isotope (e.g., ¹⁸F, ¹¹C, ⁶⁸Ga) into a molecule that targets a specific biological process or receptor. The indole scaffold is present in many molecules that target enzymes and receptors, making it an attractive core for radiotracer design. nih.govmdpi.com

This compound serves as a key precursor for two main radiolabeling strategies:

Direct Radioiodination: The iodine atom can be directly replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) via isotopic exchange or electrophilic/nucleophilic substitution reactions. This is the most direct way to create an iodinated radiotracer for Single Photon Emission Computed Tomography (SPECT) or PET imaging.

Precursor for ¹⁸F-Fluorination: The C-I bond is a versatile handle for introducing the most commonly used PET isotope, fluorine-18. The iodo-indole can be converted into a stannyl (B1234572) or boronic ester precursor. These precursors can then undergo a copper-mediated nucleophilic ¹⁸F-fluorination reaction to produce the final ¹⁸F-labeled tracer. A study on the synthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole for imaging the enzyme tryptophan 2,3-dioxygenase (TDO) exemplifies this synthetic strategy, which yields a radiotracer with high radiochemical purity. nih.gov

The design of such probes focuses on creating molecules that retain high affinity for their biological target after the introduction of the radioisotope, while also possessing suitable pharmacokinetic properties for in vivo imaging. nih.gov

The electron-rich nature of the indole ring makes it an excellent electron-donor component in the design of advanced organic materials. When coupled with a strong electron-accepting group through a π-conjugated bridge, the resulting "push-pull" molecular architecture can exhibit significant second-order non-linear optical (NLO) properties. figshare.com

This compound is an ideal starting point for synthesizing such NLO chromophores. The iodine atom allows for the precise introduction of a π-conjugated bridge connected to an acceptor group via reactions like Sonogashira or Heck coupling. Studies on thieno[2,3-b]indole-based chromophores have shown that heterocyclic donors can lead to materials with high thermal stability and excellent NLO performance. researchgate.net The N-methylation in this compound enhances its donor properties and solubility, which is beneficial for material processing.

| Component | Role | Example Structure Fragment | Synthetic Linkage (from C-I bond) |

| Donor | Electron-rich unit | 1-Methyl-1H-indole | - |

| π-Bridge | Conjugated spacer | -C≡C- (alkyne) | Sonogashira Coupling |

| Acceptor | Electron-poor unit | Dicyanovinyl, Tricyanofuran | Knoevenagel condensation on a bridge aldehyde |

In the field of organic electronics, indole-containing polymers and small molecules are explored for their potential as organic semiconductors. The ability to form ordered π-stacked structures and transport charge makes them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The functionalization of the indole scaffold using the iodo-group as a synthetic handle allows for the tuning of electronic properties (e.g., HOMO/LUMO levels) and solid-state packing, which are critical for device performance.

Utility as Mechanistic Probes for Understanding Chemical Reaction Pathways

Functionalized indoles can also serve as probes to elucidate the mechanisms of chemical reactions. The specific placement of the iodo group in this compound allows it to be used in several ways to study reaction pathways.

In studies of transition-metal-catalyzed reactions, such as cross-coupling, the C-I bond is the reactive site. By systematically varying the electronic nature of other substituents on the indole ring and measuring the reaction rates (kinetic studies), one can gain insight into the rate-determining step of the catalytic cycle (e.g., oxidative addition).

Furthermore, the indole nucleus itself can be used to probe reaction environments. A recent study investigated a closely related derivative, 6-isocyano-1-methyl-1H-indole, as an infrared (IR) probe. nih.gov The vibrational frequency of the isonitrile group was found to be highly sensitive to the local solvent environment, including polarity and hydrogen-bond donor density. Since the isocyano group can be readily synthesized from the corresponding amine, which in turn can be prepared from this compound via a Buchwald-Hartwig amination, this demonstrates a clear pathway for using the 6-substituted indole scaffold to create sensitive mechanistic probes. nih.gov

Finally, iodine itself can act as a catalyst or mediator in certain reactions involving indoles, such as electrophilic substitutions and cyclizations. acs.orgnih.gov Using an iodinated substrate like this compound in these reactions could provide insights into catalyst-substrate interactions and the potential for halogen-bonding effects to influence the reaction pathway.

Conclusion and Future Perspectives in 6 Iodo 1 Methyl 1h Indole Research

Summary of Key Achievements and Methodological Advancements

The primary achievement concerning 6-iodo-1-methyl-1H-indole is the development of synthetic methodologies that allow for its efficient and regioselective preparation. The synthesis of this compound can be approached via two main routes: the N-methylation of 6-iodo-1H-indole or the direct C6-iodination of 1-methyl-1H-indole.

Methodological advancements have refined both pathways. Early N-methylation techniques often required harsh conditions, such as the use of sodium amide in liquid ammonia (B1221849) followed by methyl iodide. orgsyn.org More recent protocols have introduced milder and more selective reagents. For instance, methods using quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide (PhMe₃NI) under mildly basic conditions offer a convenient and high-yielding approach for the N-methylation of indoles, including those bearing halogen substituents. nih.gov

Direct iodination of the indole (B1671886) core has also seen significant progress. The electrophilic substitution of indoles is a foundational method, but controlling the position of iodination can be challenging. Modern methods have improved regioselectivity. While direct iodination of 1-methylindole (B147185) might yield a mixture of products, specific reagents and conditions have been developed for targeted C5-H direct iodination, showcasing the ongoing effort to control functionalization at specific sites on the indole ring. rsc.org The development of various iodinating agents allows for tailored reactivity.

| Iodinating Reagent System | Typical Substrate | Key Features |

|---|---|---|

| Iodine (I₂) / Base (e.g., KOH) | 7-Azaindole | Classic method for C3-iodination. nih.gov |

| Potassium Iodide (KI) / NaNO₂ / H₂SO₄ | Aryl Methyl Ketones | Aerobic oxidative iodination; solvent can influence regioselectivity. mdpi.com |

| I⁻/IO₃⁻ Solution | Olefins | Convenient method for generating vicinal halohydrins. mdpi.com |

| Hypervalent Iodine Reagents | Indoles | Used in non-palladium-catalyzed oxidative coupling reactions. frontiersin.org |

The key achievement is therefore not the isolation of this compound as a final product, but the establishment of a robust synthetic toolkit that makes such precisely functionalized building blocks readily accessible for further elaboration.

Emerging Trends in Iodinated Indole Chemistry

The field of iodinated indole chemistry is evolving, driven by two significant trends: their expanding role in metal-catalyzed cross-coupling reactions and the growing appreciation for halogen bonding in molecular design.

Iodo-substituted heterocycles are highly valued precursors for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-iodine bond is particularly suitable for a variety of metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. researchgate.netmdpi.comnih.govnobelprize.org These reactions enable the straightforward introduction of aryl, alkynyl, and vinyl groups, respectively, at the C6 position of the this compound core. This capability is crucial for generating molecular diversity and synthesizing complex target molecules, from natural products to novel pharmaceutical candidates. nobelprize.org The development of heterogeneous palladium catalysts, such as polymer-supported systems, is also making these coupling reactions more sustainable and industrially viable. researchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C (Aryl-Aryl) | Palladium(0) complexes nobelprize.org |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium/Copper co-catalysis mdpi.com |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Palladium complexes nobelprize.org |

| Negishi Coupling | Organozinc Compound | C-C | Palladium or Nickel complexes nobelprize.org |

A second major trend is the intentional use of halogen atoms, particularly iodine, to form "halogen bonds." nih.govsciencedaily.com This non-covalent interaction occurs between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. nih.govfrontiersin.org Once considered merely a lipophilic substituent, the iodine atom is now recognized as a powerful tool for rational drug design, capable of enhancing binding affinity and selectivity in a manner comparable to hydrogen bonding. nih.govresearchgate.net This has led to the design of halogen-enriched fragment libraries (HEFLibs) to screen for new drug candidates that can exploit these interactions. sciencedaily.comfrontiersin.org

Untapped Potential and Future Directions for this compound Research

The true potential of this compound lies in its future applications as a strategic building block, primarily in medicinal chemistry and materials science. The indole scaffold itself is a "privileged structure" in pharmacology, forming the core of numerous bioactive compounds and approved drugs. sciencedaily.com

In medicinal chemistry, this compound serves as an ideal starting point for generating libraries of novel compounds for drug discovery programs. nih.govmdpi.com The C6-iodo group can be used as a handle for diversification through the cross-coupling reactions mentioned above, allowing chemists to systematically explore the structure-activity relationships of new indole derivatives. Furthermore, the iodine atom can be retained in the final drug candidate to potentially engage in halogen bonding with the target protein, thereby improving potency and specificity. nih.govresearchgate.net Future research will likely involve using this intermediate to synthesize targeted inhibitors for enzymes like kinases or to develop new agents for treating cancer or infectious diseases, areas where indole derivatives have historically shown great promise.

Beyond pharmaceuticals, the functionalization of heterocyclic compounds is critical for developing new materials. The ability to append different functional groups to the this compound core could lead to the creation of novel organic semiconductors, dyes, or fluorescent probes. The electronic properties of the indole ring system can be fine-tuned through substitution, making it an attractive scaffold for materials science applications.

Q & A

Q. What are the common synthetic routes for 6-iodo-1-methyl-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodination of 1-methyl-1H-indole. Key methods include:

- Electrophilic iodination using iodine (I₂) with oxidizing agents (e.g., HIO₃) in polar solvents like dichloromethane or acetonitrile .

- Directed ortho-metalation followed by iodination, which ensures regioselectivity at the 6-position.

Critical Parameters:

- Temperature: Higher temperatures (40–60°C) accelerate reaction rates but may increase side products.

- Catalyst: Lewis acids like FeCl₃ improve iodine incorporation .

- Solvent: Polar aprotic solvents enhance solubility of intermediates.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- X-ray crystallography: Use SHELXL for refinement to resolve atomic positions and validate iodination sites .

- NMR spectroscopy:

- ¹H NMR: Absence of aromatic protons at C6 confirms iodination.

- ¹³C NMR: Shift at C6 (δ ~95–100 ppm) indicates iodine substitution .

- Mass spectrometry: Molecular ion peak at m/z 257 (M⁺) confirms molecular weight.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved during structural analysis?

Methodological Answer: Discrepancies often arise from impurities or crystallographic disorder. Steps to address:

Repurify the compound via column chromatography (silica gel, hexane/EtOAc).

Re-analyze XRD data using SHELXL’s disorder modeling tools .

Validate NMR assignments with 2D techniques (COSY, HSQC) to rule out overlapping signals.

Cross-reference with computational models (DFT calculations) for expected chemical shifts .

Q. What strategies optimize the synthesis yield of this compound for scale-up?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (solvent, catalyst loading, stoichiometry) to identify optimal conditions.

- Continuous flow reactors: Improve heat/mass transfer, reducing side reactions .

- In-line monitoring: Use FTIR or Raman spectroscopy to track iodine incorporation in real time.

Case Study:

A 79% yield was achieved using this compound (0.4 mmol) with a borylation protocol in pet. ether/Et₂O .

Q. How does this compound serve as a precursor in medicinal chemistry research?

Methodological Answer:

- Functionalization: The iodine atom enables cross-coupling reactions (Suzuki, Heck) to generate biaryl or heterocyclic derivatives for drug discovery .

- Biological Probes: Radiolabeled analogs (e.g., ¹²⁵I) are used in receptor-binding assays.

- Structure-Activity Relationships (SAR): Modify the indole scaffold to study interactions with targets like kinases or GPCRs .

Q. What computational tools are recommended for modeling this compound in crystallographic studies?

Methodological Answer:

Q. How should researchers address reproducibility challenges in iodination reactions?

Methodological Answer:

- Standardize reagent quality: Use ultra-dry solvents and fresh iodine to avoid moisture-induced side reactions.

- Document trace impurities: LC-MS or GC (e.g., NIST protocols ) identifies byproducts.

- Collaborative validation: Share protocols via platforms like Zenodo to ensure transparency .

Data Contradiction Analysis Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.